2-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanone
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Overview
Description
2-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanone is a chemical compound with the molecular formula C9H13N3O. It is characterized by the presence of a cyclohexanone ring substituted with a 1H-1,2,4-triazol-1-ylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanone typically involves the reaction of cyclohexanone with 1H-1,2,4-triazole in the presence of a suitable base. One common method includes the use of sodium hydride (NaH) as the base and dimethylformamide (DMF) as the solvent. The reaction is carried out under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those with antifungal and antibacterial properties.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
Biological Studies: It serves as a probe in biological studies to understand the interaction of triazole-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanone involves its interaction with specific molecular targets. The triazole ring is known to form hydrogen bonds with various enzymes and receptors, modulating their activity. This interaction can inhibit the growth of certain microorganisms by interfering with their metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with broad applications in medicinal chemistry.
Cyclohexanone: A simple ketone used as a precursor in various chemical syntheses.
Uniqueness
2-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanone is unique due to the combination of the cyclohexanone ring and the triazole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-(1,2,4-triazol-1-ylmethyl)cyclohexan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c13-9-4-2-1-3-8(9)5-12-7-10-6-11-12/h6-8H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWVNYQDFIMJKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)CN2C=NC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390740 |
Source
|
Record name | 2-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313492-86-3 |
Source
|
Record name | 2-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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